2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

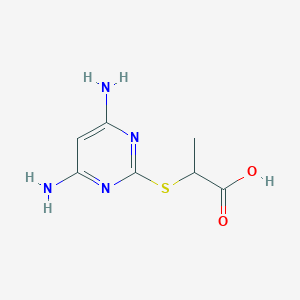

“2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” is a compound that has been studied in the field of crystallography . The molecule adopts an extended conformation, which is evident from the C-C(=O)-N-Car (ar = aromatic) torsion angle of 178.42 (15)° . In the crystal, molecules are linked via pairs of N-H⋯N hydrogen bonds, forming inversion dimers with an R(2)2(8) ring motif .

Synthesis Analysis

The synthesis of similar 2-aminopyrimidine derivatives has been reported . These compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The plane of the pyrimidine ring makes a dihedral angle of 54.73 (9)° with that of the o-tolyl ring . The dimers are linked by N-H⋯O and C-H⋯O hydrogen bonds, with the O atom accepting three such interactions, forming sheets parallel to (100) .Chemical Reactions Analysis

While specific chemical reactions involving “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” are not available, similar 2-aminopyrimidine derivatives have been synthesized via a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound is a part of the diazine alkaloid (pyridazine, pyrimidine, and pyrazine) scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, potassium-sparing, and antiaggressive activities .

Antitrypanosomal and Antiplasmodial Activities

New 2-aminopyrimidine derivatives, including “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid”, have shown promising antitrypanosomal and antiplasmodial activities . These compounds were tested against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Anticancer Applications

Pyrimidine derivatives, including “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid”, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Activities

Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal activities . This makes “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” a potential candidate for the development of new antimicrobial and antifungal agents .

Cardiovascular and Antihypertensive Applications

Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive activities . This suggests that “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” could potentially be used in the treatment of cardiovascular diseases and hypertension .

Anti-Inflammatory and Analgesic Activities

Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” could potentially be used in the treatment of inflammation and pain .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-3(6(12)13)14-7-10-4(8)2-5(9)11-7/h2-3H,1H3,(H,12,13)(H4,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMSKDJWIWBHJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC(=CC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloropyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B399211.png)

![4-[({[(5-Bromopyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B399212.png)

![N-(diphenylacetyl)-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B399213.png)

![N-[(2-methyl-4-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B399214.png)

![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399218.png)

![N-(diphenylacetyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B399219.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399221.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399222.png)

![N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399224.png)

![N-(diphenylacetyl)-N'-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B399225.png)

![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399226.png)

![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399227.png)

![N-(diphenylacetyl)-N'-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B399229.png)

![N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B399231.png)